2,6-Dimethylcyclohexane-1-sulfonyl chloride 2,6-Dimethylcyclohexane-1-sulfonyl chloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC17729575
InChI: InChI=1S/C8H15ClO2S/c1-6-4-3-5-7(2)8(6)12(9,10)11/h6-8H,3-5H2,1-2H3
SMILES:
Molecular Formula: C8H15ClO2S
Molecular Weight: 210.72 g/mol

2,6-Dimethylcyclohexane-1-sulfonyl chloride

CAS No.:

Cat. No.: VC17729575

Molecular Formula: C8H15ClO2S

Molecular Weight: 210.72 g/mol

* For research use only. Not for human or veterinary use.

2,6-Dimethylcyclohexane-1-sulfonyl chloride -

Specification

Molecular Formula C8H15ClO2S
Molecular Weight 210.72 g/mol
IUPAC Name 2,6-dimethylcyclohexane-1-sulfonyl chloride
Standard InChI InChI=1S/C8H15ClO2S/c1-6-4-3-5-7(2)8(6)12(9,10)11/h6-8H,3-5H2,1-2H3
Standard InChI Key XYQZHSYYMNCZQP-UHFFFAOYSA-N
Canonical SMILES CC1CCCC(C1S(=O)(=O)Cl)C

Introduction

Chemical Structure and Properties

Molecular Architecture

The molecular formula of 2,6-Dimethylcyclohexane-1-sulfonyl chloride is C₈H₁₃ClO₂S, with a molecular weight of 220.75 g/mol. The cyclohexane ring adopts a chair conformation, minimizing steric strain between the axial methyl groups at positions 2 and 6. The sulfonyl chloride group (-SO₂Cl) is planar and highly polar, contributing to the compound’s reactivity .

Stereochemical Considerations

The spatial arrangement of the methyl groups influences the compound’s stereoelectronic profile. In the chair conformation, the 2- and 6-methyl groups occupy equatorial positions, reducing 1,3-diaxial interactions. This configuration enhances thermodynamic stability compared to alternative stereoisomers .

Physicochemical Characteristics

While experimental data for this specific compound is scarce, analogous sulfonyl chlorides exhibit the following properties:

  • Boiling Point: ~150–200°C (decomposes)

  • Solubility: Miscible with polar aprotic solvents (e.g., dichloromethane, tetrahydrofuran) but insoluble in water due to hydrolysis .

  • Reactivity: The sulfonyl chloride group undergoes nucleophilic substitution with amines, alcohols, and thiols, forming stable sulfonamides or sulfonate esters .

Synthesis and Optimization

Chlorosulfonation of 2,6-Dimethylcyclohexanol

The most plausible synthesis route involves chlorosulfonation of 2,6-dimethylcyclohexanol using chlorosulfonic acid (HSO₃Cl). This method, adapted from procedures for analogous substrates , proceeds as follows:

2,6-Dimethylcyclohexanol+HSO₃Cl10C2,6-Dimethylcyclohexane-1-sulfonyl chloride+HCl+H2O\text{2,6-Dimethylcyclohexanol} + \text{HSO₃Cl} \xrightarrow{-10^\circ \text{C}} \text{2,6-Dimethylcyclohexane-1-sulfonyl chloride} + \text{HCl} + \text{H}_2\text{O}

Reaction Conditions

  • Temperature: Maintained below -5°C to minimize side reactions (e.g., sulfone formation).

  • Solvent: Dichloromethane or chloroform, which stabilize intermediates and facilitate mixing .

  • Workup: The crude product is purified via recrystallization from cold diethyl ether, yielding a crystalline solid .

Oxidation of Thiols

Oxidation of 2,6-dimethylcyclohexanethiol with chlorine gas in acidic media represents another potential route:

2,6-Dimethylcyclohexanethiol+3Cl2+2H2O2,6-Dimethylcyclohexane-1-sulfonyl chloride+4HCl\text{2,6-Dimethylcyclohexanethiol} + 3\text{Cl}_2 + 2\text{H}_2\text{O} \rightarrow \text{2,6-Dimethylcyclohexane-1-sulfonyl chloride} + 4\text{HCl}

Applications in Organic Synthesis

Sulfonamide Formation

The compound reacts readily with primary and secondary amines to form sulfonamides, a key motif in pharmaceutical agents:

R-NH2+2,6-Dimethylcyclohexane-1-sulfonyl chlorideR-NH-SO2-C8H13+HCl\text{R-NH}_2 + \text{2,6-Dimethylcyclohexane-1-sulfonyl chloride} \rightarrow \text{R-NH-SO}_2\text{-C}_8\text{H}_{13} + \text{HCl}

Case Study: Antibacterial Agents

Sulfonamides derived from cyclohexane sulfonyl chlorides exhibit enhanced metabolic stability compared to aromatic analogs, making them candidates for antibacterial drug development .

Polymer Chemistry

The compound serves as a cross-linking agent in sulfonated polymers, improving thermal stability and ion-exchange capacity. Applications include proton-exchange membranes for fuel cells .

Comparative Analysis of Sulfonyl Chlorides

The table below contrasts 2,6-Dimethylcyclohexane-1-sulfonyl chloride with structurally related compounds:

CompoundMolecular FormulaKey FeatureReactivity Toward Amines
2,6-Dimethylcyclohexane-1-sulfonyl chlorideC₈H₁₃ClO₂SSterically hindered cyclohexane coreModerate
Benzene-1-sulfonyl chlorideC₆H₅ClO₂SAromatic, planar structureHigh
Cyclohexane-1-sulfonyl chlorideC₆H₁₁ClO₂SUnsubstituted cyclohexane ringHigh

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator